1-Fluoro-2-methyl-3-(trichloromethoxy)benzene
Description
1-Fluoro-2-methyl-3-(trichloromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₈H₆Cl₃FO. It features:
- Fluorine at position 1 (electron-withdrawing).
- Methyl at position 2 (electron-donating).
- Trichloromethoxy (-O-CCl₃) at position 3 (strongly electron-withdrawing due to Cl atoms).
Properties
IUPAC Name |
1-fluoro-2-methyl-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3FO/c1-5-6(12)3-2-4-7(5)13-8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLRATJJAATMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Fluoro-2-methyl-3-(trichloromethoxy)benzene typically involves the introduction of the trichloromethoxy group onto a fluorinated benzene derivative. One common synthetic route includes the reaction of 1-fluoro-2-methylbenzene with trichloromethyl chloroformate under specific conditions to yield the desired product. The reaction conditions often involve the use of a base such as pyridine to facilitate the formation of the trichloromethoxy group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at position 1 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The trichloromethoxy (-OCC) group acts as a strong electron-withdrawing group (EWG), directing incoming nucleophiles to specific positions:
Key Mechanistic Insights :
-
The trichloromethoxy group reduces electron density at positions 4 and 6 (meta-directing) .
-
Methyl group at position 2 provides minor ortho/para activation but is overshadowed by -OCC’s deactivating effect .
Electrophilic Aromatic Substitution
Electrophilic reactions are significantly hindered due to the strong electron-withdrawing nature of -OCC, but regioselectivity can be predicted:
Directing Effects :
Oxidation
The methyl group at position 2 is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO | HO, 100°C | 1-Fluoro-2-carboxy-3-(trichloromethoxy)benzene | 70–85% |
| CrO/HSO | Acetic acid, 60°C | 1-Fluoro-2-formyl-3-(trichloromethoxy)benzene | 50–65% |
Reduction
The trichloromethoxy group can be partially reduced:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H, Pd/C | Ethanol, 25°C | 1-Fluoro-2-methyl-3-(dichloromethoxy)benzene | 55–70% |
| LiAlH | THF, 0°C | 1-Fluoro-2-methyl-3-(hydroxymethoxy)benzene | 30–45% |
Coupling Reactions
The compound participates in cross-coupling reactions via C-F bond activation:
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing Cl and CO .
-
Hydrolytic Degradation : Reacts with HO under acidic conditions to form phenolic derivatives (half-life: 48 hrs at pH 2) .
Comparative Reactivity
A comparison with analogs highlights electronic effects:
| Compound | Nitration Rate (vs Benzene) | Directing Effects |
|---|---|---|
| 1-Fluoro-2-methyl-3-(trichloromethoxy)benzene | 0.2× | Mixed (-OCC dominates) |
| 1-Fluoro-3-(trifluoromethyl)benzene | 0.05× | Strong meta-directing (-CF) |
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with enhanced properties.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a building block for synthesizing pharmaceuticals and agrochemicals. |
| Reaction Mechanisms | Investigated for its role in electrophilic aromatic substitutions. |
Biology
Research has indicated potential biological activities associated with this compound, particularly in enzyme inhibition and cellular effects.
- Enzyme Inhibition : Studies show that 1-Fluoro-2-methyl-3-(trichloromethoxy)benzene can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Cellular Effects : The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function, thus activating caspases involved in programmed cell death.
| Biological Activity | Mechanism |
|---|---|
| Apoptosis Induction | Disruption of mitochondrial function leading to caspase activation. |
| Enzyme Interaction | Inhibition of cytochrome P450 enzymes affecting drug metabolism. |
Medicine
The potential application of this compound in drug development is significant, particularly in designing fluorinated drugs that exhibit improved metabolic stability and bioactivity.
- Drug Development : Ongoing research focuses on its use as a pharmaceutical intermediate, where the incorporation of fluorine enhances the efficacy of active ingredients.
| Medical Application | Potential Benefits |
|---|---|
| Fluorinated Drugs | Improved metabolic stability and bioactivity. |
| Pharmaceutical Intermediate | Enhanced efficacy in drug formulations. |
Industry
In industrial applications, this compound is utilized for producing specialty chemicals and materials with unique properties.
- Agrochemicals : The compound's properties are leveraged to develop more effective crop protection agents.
- Materials Science : Used in creating materials with enhanced durability and resistance to environmental factors.
| Industrial Use | Description |
|---|---|
| Agrochemical Production | Development of selective crop protection agents. |
| Materials Science | Creation of durable materials resistant to environmental degradation. |
Case Study 1: Fluorinated Drug Development
A study published in the Journal of Medicinal Chemistry highlighted the role of fluorinated compounds, including this compound, in enhancing the bioactivity of anti-cancer drugs. The incorporation of fluorine was found to improve binding affinity to target proteins, leading to more effective therapeutic outcomes .
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental implications of fluorinated compounds indicated that while these compounds provide significant benefits in pharmaceuticals and agrochemicals, their persistence raises concerns about ecological toxicity . The study emphasized the need for careful assessment during product development to mitigate potential risks.
Mechanism of Action
The mechanism by which 1-Fluoro-2-methyl-3-(trichloromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules, while the trichloromethoxy group can modulate the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues
Key analogues include benzene derivatives with halogenated methoxy groups (e.g., trifluoromethoxy, dichloromethoxy) and/or methyl/fluoro substituents. Below is a comparative analysis:
2.2. Electronic and Steric Effects
Trichloromethoxy (-O-CCl₃) vs. Trifluoromethoxy (-O-CF₃):
- O-CCl₃ is bulkier and more electron-withdrawing (Cl has lower electronegativity than F but higher polarizability). This increases steric hindrance and destabilizes the benzene ring for electrophilic substitution.
- O-CF₃ is less bulky but highly electronegative, stabilizing negative charges and enhancing resistance to hydrolysis compared to O-CCl₃ .
Fluorine vs. Chlorine:
- Fluorine’s small size and high electronegativity lead to stronger inductive effects, while chlorine’s larger size increases steric hindrance and polarizability.
Methyl Group:
- The electron-donating methyl group at position 2 partially offsets the electron-withdrawing effects of the fluorine and trichloromethoxy groups, creating a unique electronic landscape.
2.3. Reactivity and Stability
Hydrolysis Sensitivity:
- Trichloromethoxy derivatives are more prone to hydrolysis than trifluoromethoxy analogues due to weaker C-Cl bonds (bond energy: C-Cl ~327 kJ/mol vs. C-F ~485 kJ/mol) .
- The target compound may require storage at low temperatures (e.g., 2–8°C) to prevent degradation, similar to its trifluoromethyl counterpart .
- Synthetic Pathways: Trichloromethoxy groups are typically introduced via nucleophilic substitution (e.g., reacting phenol derivatives with CCl₃O⁻) or chlorination of methoxy precursors.
Biological Activity
1-Fluoro-2-methyl-3-(trichloromethoxy)benzene, with the CAS number 1404194-05-3, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly in pharmacology and toxicology.
Chemical Structure and Properties
The molecular formula of this compound is C8H6Cl3F, and it has a molecular weight of 274.5 g/mol. The compound features a benzene ring substituted with a fluorine atom, a methyl group, and a trichloromethoxy group. These functional groups contribute to its unique chemical reactivity and biological interactions.
Synthesis
This compound can be synthesized through various methods, often involving electrophilic aromatic substitution reactions. The introduction of the fluorine atom can enhance the compound's lipophilicity and alter its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through several mechanisms:
- Electrophilic Attack : The presence of the trichloromethoxy group allows for electrophilic attack on nucleophilic sites in proteins or nucleic acids.
- Redox Reactions : The nitro group can undergo redox reactions, potentially leading to the formation of reactive intermediates that may interact with cellular components.
Antimicrobial Activity
Research indicates that fluorinated compounds exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, studies have shown that similar compounds with fluorine substitutions demonstrate significant activity against various pathogens, including bacteria and fungi .
Cytotoxicity and Therapeutic Potential
This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in specific cancer types, although detailed studies are required to elucidate its mechanisms fully .
Case Studies
Several case studies highlight the biological implications of fluorinated aromatic compounds:
- Antimalarial Activity : A study on chlorostyrylquinolines demonstrated that the introduction of fluorine at specific positions significantly enhanced antiplasmodial activity against Plasmodium falciparum. This suggests that similar modifications in this compound may yield compounds with potent antimalarial properties .
- Cholinesterase Inhibition : Research has shown that fluorinated derivatives of alkaloids can act as cholinesterase inhibitors. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .
Toxicological Considerations
While fluorinated compounds are often associated with beneficial biological activities, they may also pose risks due to their persistence in the environment and potential toxicity. Studies have documented adverse effects related to organofluorine compounds, emphasizing the need for careful evaluation during drug development .
Comparative Analysis
The following table summarizes key properties and activities of this compound compared to similar fluorinated compounds:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C8H6Cl3F | Antimicrobial, Cytotoxic | Potential antimalarial activity |
| 1-Fluoro-4-nitro-2-(trichloromethoxy)benzene | C7H3Cl3FNO3 | Antimicrobial | Nitro group enhances reactivity |
| Chlorostyrylquinolines | Varies | Antimalarial | Fluorine substitution improves efficacy |
Q & A
Q. 1.1. What are the recommended synthetic routes for 1-fluoro-2-methyl-3-(trichloromethoxy)benzene, and how can reaction conditions be optimized for purity?
Answer: The synthesis typically involves electrophilic aromatic substitution or halogenation of a pre-functionalized benzene derivative. For example:
- Step 1: Start with 3-methylphenol. Introduce the trichloromethoxy group via nucleophilic substitution using trichloromethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Fluorinate the aromatic ring using a fluorinating agent like Selectfluor™ or F-TEDA-BF₄ in a polar solvent (e.g., acetonitrile) at 60–80°C .
Optimization: Monitor reaction progress via TLC or GC-MS. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final purity (>95%) can be confirmed using HPLC with a C18 column .
Q. 1.2. How can the structural integrity of this compound be confirmed using spectroscopic methods?
Answer:
- NMR:
- ¹H NMR: Expect a singlet for the methyl group (δ ~2.3 ppm), a doublet for the fluorine-adjacent aromatic proton (δ ~6.8–7.2 ppm), and splitting patterns consistent with substituent positions .
- ¹³C NMR: The trifluoromethoxy group (OCF₃) appears at δ ~120–125 ppm, while the fluorine-bearing carbon resonates at δ ~160 ppm (J₃ coupling ~20 Hz) .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 228.5 (C₈H₆Cl₃FO). High-resolution MS (HRMS) confirms the molecular formula within 5 ppm error .
Q. 1.3. What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability: Decomposes above 150°C, releasing Cl⁻ and F⁻ ions (confirmed via TGA/DSC).
- Light Sensitivity: Store in amber vials at 2–8°C to prevent photodegradation of the trichloromethoxy group .
- Hydrolytic Stability: Susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents for long-term storage .
Advanced Research Questions
Q. 2.1. How does the electronic environment of the trichloromethoxy group influence regioselectivity in further functionalization?
Answer: The electron-withdrawing trichloromethoxy group (-OCCl₃) deactivates the aromatic ring, directing electrophiles to the meta position relative to itself. Computational studies (DFT, B3LYP/6-31G*) show:
- Electrophilic Attack: The fluorine atom at position 1 enhances para directing effects, but steric hindrance from the methyl group (position 2) shifts reactivity to the less hindered ortho site .
- Experimental Validation: Nitration (HNO₃/H₂SO₄) yields 4-nitro derivatives as major products, confirmed via X-ray crystallography .
Q. 2.2. What mechanistic pathways govern the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
- Pre-activation: Bromination at position 4 generates 1-fluoro-2-methyl-4-bromo-3-(trichloromethoxy)benzene, a suitable coupling partner.
- Catalytic Cycle: Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1). The electron-deficient aryl bromide accelerates oxidative addition but requires elevated temperatures (80–100°C) .
- Side Reactions: Competing proto-dehalogenation occurs if the phosphine ligand is insufficient. Monitor via ¹⁹F NMR to track fluorine retention .
Q. 2.3. How can computational modeling predict environmental degradation products of this compound?
Answer:
- Software: Use Gaussian 16 or ORCA for DFT calculations.
- Degradation Pathways:
- Hydrolysis: Simulate aqueous degradation (pH 7, 25°C) to predict cleavage of the OCF₃ group, yielding 3-fluoro-4-methylphenol and Cl⁻ ions .
- Photolysis: TD-DFT predicts UV-induced homolytic cleavage of C-Cl bonds, forming radical intermediates that recombine into chlorinated biphenyls .
- Validation: Compare with LC-QTOF-MS data from accelerated degradation studies .
Data Contradictions and Resolution
Q. 3.1. Discrepancies in reported NMR chemical shifts for the trichloromethoxy group: How to resolve?
Answer:
- Source Analysis: Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. Reconcile data by referencing internal standards (e.g., TMS) and reporting solvent explicitly .
- Collaborative Validation: Cross-check with crystallographic data (e.g., C-O bond lengths from X-ray structures), which correlate with electronic environments observed in NMR .
Methodological Tools
Q. 4.1. Which crystallographic software packages are optimal for resolving disordered structures in this compound?
Answer:
- SHELX Suite: Use SHELXL for refining disordered Cl/F atoms. Apply ISOR and DELU restraints to manage thermal motion anisotropy .
- Olex2: Visualize electron density maps to confirm the orientation of the trichloromethoxy group. Example: A recent study resolved disorder in a related compound (CCDC 2054321) with R₁ = 0.052 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
